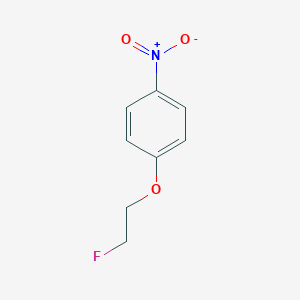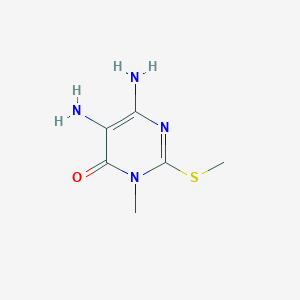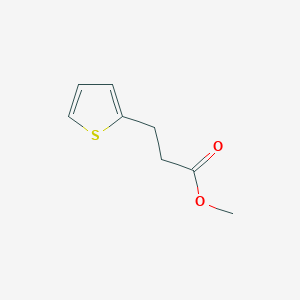
メチル3-(チオフェン-2-イル)プロパノエート
概要
説明
Methyl 3-(thiophen-2-yl)propanoate is an organic compound that belongs to the class of esters It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanoate group
科学的研究の応用
Methyl 3-(thiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Methyl 3-(thiophen-2-yl)propanoate is explored for its potential use in drug development. Its derivatives may serve as lead compounds for the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
Target of Action
Methyl 3-(thiophen-2-yl)propanoate, also known as methyl 3-thiophen-2-ylpropanoate, is primarily used in the production of (S)-duloxetine , a blockbuster antidepressant drug . The primary target of this compound is the serotonin and norepinephrine reuptake system , which plays a crucial role in mood regulation and pain perception .
Mode of Action
The compound is reduced by whole cells of Rhodotorula glutinis to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide , an intermediate in the production of (S)-duloxetine . This reaction exhibits excellent enantioselectivity .
Biochemical Pathways
The compound is involved in the bioreduction pathway that leads to the production of (S)-duloxetine . This pathway involves the reduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide , which can be further converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine, the immediate precursor of duloxetine .
Result of Action
The result of the action of Methyl 3-(thiophen-2-yl)propanoate is the production of (S)-duloxetine , a drug used for systemic therapy that affects the body as a whole . Duloxetine is used to treat depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain, including lower back pain and osteoarthritis .
Action Environment
The action of Methyl 3-(thiophen-2-yl)propanoate is influenced by environmental factors such as temperature and substrate concentration . For example, the enantioselectivity of the bioreduction reaction diminishes with 35–40 g substrate/l, while at 30 g/l the product reaches >99.5% ee . This indicates that little substrate inhibition occurs at this concentration
生化学分析
Biochemical Properties
It is known that this compound can be reduced by whole cells of Rhodotorula glutinis to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine . This reaction has excellent enantioselectivity .
Cellular Effects
It is known that the compound can be reduced by whole cells of Rhodotorula glutinis . This suggests that the compound may interact with cellular enzymes and other biomolecules.
Molecular Mechanism
It is known that the compound can be reduced by whole cells of Rhodotorula glutinis . This suggests that the compound may interact with cellular enzymes and other biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound can be reduced by whole cells of Rhodotorula glutinis . This suggests that the compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that the compound can be reduced by whole cells of Rhodotorula glutinis . This suggests that the compound may have dose-dependent effects in animal models.
Metabolic Pathways
It is known that the compound can be reduced by whole cells of Rhodotorula glutinis . This suggests that the compound may interact with enzymes and cofactors in metabolic pathways.
Transport and Distribution
It is known that the compound can be reduced by whole cells of Rhodotorula glutinis . This suggests that the compound may interact with transporters or binding proteins.
Subcellular Localization
It is known that the compound can be reduced by whole cells of Rhodotorula glutinis . This suggests that the compound may be directed to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(thiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(thiophen-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the reaction of thiophene-2-carboxylic acid with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of methyl 3-(thiophen-2-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistent product quality.
化学反応の分析
Types of Reactions
Methyl 3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: 3-(thiophen-2-yl)propanol
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes
類似化合物との比較
Similar Compounds
- Methyl 2-(thiophen-3-yl)propanoate
- Ethyl 3-(thiophen-2-yl)propanoate
- Methyl 3-(thiophen-2-yl)butanoate
Uniqueness
Methyl 3-(thiophen-2-yl)propanoate is unique due to the specific positioning of the thiophene ring and the propanoate group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial processes.
特性
IUPAC Name |
methyl 3-thiophen-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTRJLXKHMURIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340664 | |
| Record name | Methyl 3-(thiophen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16862-05-8 | |
| Record name | Methyl 3-(thiophen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


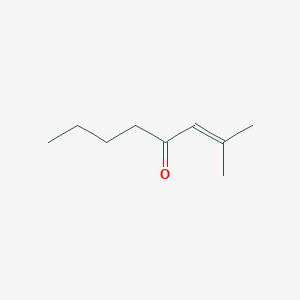
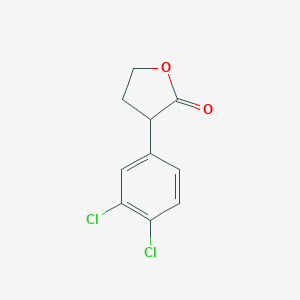
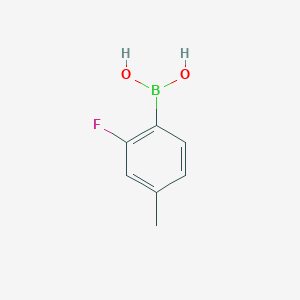

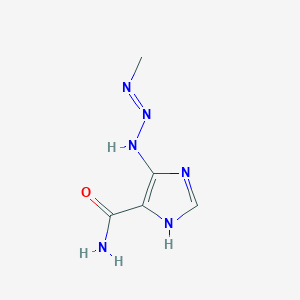

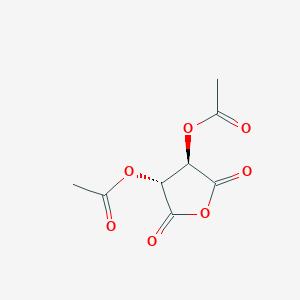
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)
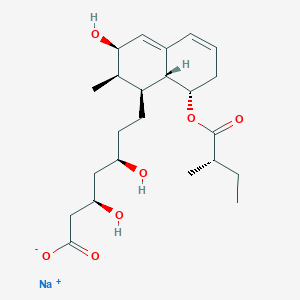
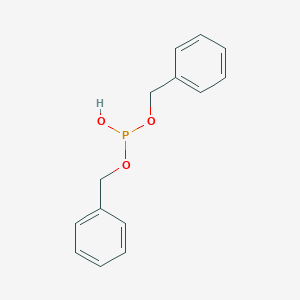
![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)
